Cas no 65671-53-6 (Boc-Lys(Me)2-OH)
Boc-Lys(Me)2-OH Chemical and Physical Properties
Names and Identifiers
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- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6,N6-dimethyl-
- Boc-N-Epsilon-Dimethyl-L-Lysine
- N(alpha)-Boc-N(epsilon),N(epsilon)-dimethyl-L-lysine
- (2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Boc-Lys(Me)?-OH
- Boc-Lys(Me)2-OH
- Boc-Ne,e-dimethyl-L-lysine
- NA-BOC-(S)-2-AMINO-6-(DIMETHYLAMINO)HEXANOIC ACID
- Nα-Boc-Nε-dimethyl-L-lysine
- 2(S)-(+)-tert-butoxycarbonylamino-6-dimethylaminohexanoic acid
- Boc-Lys(Me2)-OH
- N-[(tert-Butoxy)carbonyl]-N',N'-dimethyl-L-lysine
- Nalpha-Boc-Nepsilon-dimethyl-L-lysine
- N-boc dimethyl-L-lysine
- W7689
- (S)-2-(tert-Butoxycarbonylamino)-6-(dimethylamino)hexanoic acid
- MFCD00076965
- AS-46939
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoic acid
- SCHEMBL3004548
- 65671-53-6
- KPXRFYHPDPDJSY-JTQLQIEISA-N
- N2-(tert-Butoxycarbonyl)-N6,N6-dimethyl-L-lysine
- (S)-2-(Boc-amino)-6-(dimethylamino)hexanoic acid
- N-alpha-Boc-(S)-2-amino-6-(dimethylamino)hexanoic acid (Boc-Lys(Me2)-OH)
- CS-0201771
- (2S)-6-(Dimethylammonio)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)hexanoate
- HY-W141982
- DTXSID90427025
- Boc-Lys(Me)2-OH, AldrichCPR
- AKOS015998941
- EN300-6472405
- F10981
- Boc-Lys(Me)-OH
- DA-71644
- N-Boc-N6,N6-dimethyl-L-lysine
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- MDL: MFCD00076965
- Inchi: 1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1
- InChI Key: KPXRFYHPDPDJSY-JTQLQIEISA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCCN(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 274.18900
- Monoisotopic Mass: 274.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 10
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.6
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Color/Form: 。
- PSA: 78.87000
- LogP: 2.08710
- Solubility: 。
Boc-Lys(Me)2-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Lys(Me)2-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212621-250mg |
Boc-Lys(Me)2-OH |
65671-53-6 | 95% | 250mg |
£76.00 | 2022-03-01 | |
| Fluorochem | 212621-1g |
Boc-Lys(Me)2-OH |
65671-53-6 | 95% | 1g |
£129.00 | 2022-03-01 | |
| Fluorochem | 212621-5g |
Boc-Lys(Me)2-OH |
65671-53-6 | 95% | 5g |
£525.00 | 2022-03-01 | |
| TRC | B656850-50mg |
Boc-Lys(Me)2-OH |
65671-53-6 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B656850-100mg |
Boc-Lys(Me)2-OH |
65671-53-6 | 100mg |
$ 104.00 | 2023-04-18 | ||
| TRC | B656850-250mg |
Boc-Lys(Me)2-OH |
65671-53-6 | 250mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B656850-500mg |
Boc-Lys(Me)2-OH |
65671-53-6 | 500mg |
$ 305.00 | 2023-04-18 | ||
| TRC | B656850-1g |
Boc-Lys(Me)2-OH |
65671-53-6 | 1g |
$ 415.00 | 2022-06-07 | ||
| Chemenu | CM303785-5g |
Boc-Lys(Me)2-OH |
65671-53-6 | 97% | 5g |
$373 | 2021-06-09 | |
| Chemenu | CM303785-5g |
Boc-Lys(Me)2-OH |
65671-53-6 | 97% | 5g |
$373 | 2022-06-10 |
Boc-Lys(Me)2-OH Suppliers
Boc-Lys(Me)2-OH Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on Boc-Lys(Me)2-OH
Introduction to Boc-Lys(Me)2-OH and Its Significance in Modern Chemical Biology
Compound with the CAS number 65671-53-6, specifically named as Boc-Lys(Me)2-OH, represents a critical intermediate in the synthesis of peptides and proteins, particularly those requiring enhanced stability and functionality. This compound, featuring a protected lysine residue with two methyl groups at the epsilon position, has garnered significant attention in the field of chemical biology due to its versatile applications in drug development and molecular research.
The structure of Boc-Lys(Me)2-OH consists of a lysine amino acid where the amino group is protected by a Boc (tert-butoxycarbonyl) group, and the epsilon amino group is substituted with two methyl groups. This modification enhances the hydrophobicity of the lysine residue, making it particularly useful in peptide synthesis where specific spatial orientations and stabilities are required. The Boc protection ensures that the amino group remains unreactive under various synthetic conditions, allowing for controlled and predictable peptide bond formations.
In recent years, the use of modified amino acids like Boc-Lys(Me)2-OH has become increasingly prevalent in the development of novel therapeutic agents. The ability to incorporate such residues into peptide chains allows for the creation of proteins with altered physicochemical properties, which can lead to improved pharmacokinetics and bioavailability. For instance, peptides modified with hydrophobic residues like Boc-Lys(Me)2-OH often exhibit greater resistance to enzymatic degradation, thereby extending their half-life in biological systems.
One of the most compelling applications of Boc-Lys(Me)2-OH is in the field of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that consist of an antibody linked to a cytotoxic payload. The stability and specificity required for these conjugates can be significantly enhanced by incorporating modified amino acids such as Boc-Lys(Me)2-OH. Recent studies have demonstrated that peptides containing this residue can improve the attachment efficiency between the antibody and the payload, leading to more effective drug delivery systems.
The role of Boc-Lys(Me)2-OH extends beyond just stabilizing peptide structures; it also plays a crucial role in modulating protein-protein interactions. By altering the hydrophobicity and charge distribution within a peptide chain, this modified residue can influence how proteins interact with each other. This has significant implications for drug design, as many therapeutic agents work by interfering with specific protein-protein interactions. For example, small molecules or peptides designed to modulate protein function often require precise control over their three-dimensional structure, which can be achieved through strategic incorporation of residues like Boc-Lys(Me)2-OH.
Advances in synthetic chemistry have made it possible to produce high-purity forms of Boc-Lys(Me)2-OH, which is essential for applications in pharmaceutical research. The availability of this compound has enabled researchers to explore novel synthetic pathways and develop more efficient methods for peptide synthesis. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly beneficial in incorporating modified residues like Boc-Lys(Me)2-OH into larger peptide chains with high fidelity.
The impact of Boc-Lys(Me)2-OH on drug discovery is further highlighted by its use in peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Peptidomimetics represent a rapidly growing area of research due to their potential as alternative therapeutic agents. The incorporation of residues like Boc-Lys(Me)2-OH into peptidomimetic designs allows for the creation of molecules that can bind to target proteins with high affinity while exhibiting improved pharmacological properties.
In conclusion, compound CAS number 65671-53-6, known as Boc-Lys(Me)2-OH, is a vital building block in modern chemical biology. Its unique structural features make it indispensable for developing stable and functional peptides, proteins, and peptidomimetics. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow even further. The ability to precisely modify peptide structures using residues like Boc-Lys(Me)2-OH underscores its importance as a tool for innovation in drug discovery and molecular biology.
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